molecular formula C13H7Cl2FO2 B1487876 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde CAS No. 1484597-17-2

2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Cat. No. B1487876
M. Wt: 285.09 g/mol
InChI Key: DXPOXQILPQLYTP-UHFFFAOYSA-N
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Description

“2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde” is a chemical compound with the CAS Number: 1484597-17-2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde” is 1S/C13H7Cl2FO2/c14-10-2-1-3-13 (9 (10)7-17)18-8-4-5-12 (16)11 (15)6-8/h1-7H .


Physical And Chemical Properties Analysis

“2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde” is a powder at room temperature . The molecular weight of the compound is 285.1 .

Scientific Research Applications

Synthesis of Novel Copolymers

  • Copolymerization with Styrene : A study demonstrated the synthesis of novel copolymers by copolymerizing styrene with halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including compounds structurally related to 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde. These copolymers were analyzed using techniques such as IR, NMR, GPC, DSC, and TGA, revealing insights into their composition and thermal properties (Savittieri et al., 2022).

Analytical Chemistry Applications

  • HPLC-Fluorescence Determination : The compound's structural analogs have been utilized as fluorogenic labeling reagents in pre-column derivatization for HPLC separation of chlorophenols, demonstrating its application in enhancing detection sensitivity in pharmaceutical analysis (Gatti et al., 1997).

Chemical Synthesis Techniques

  • Silica Gel-Assisted Synthesis : Research on silica gel-assisted synthesis of trihalobenzo[b]thiophenes and dihalobenzo[b]thiophenes from derivatives related to 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde showcases the method's effectiveness in synthesizing complex aromatic compounds without the need for metal catalysts, offering a straightforward approach to halogenated benzothiophenes (Mikami et al., 2019).

Organic Chemistry and Catalysis

  • Pd-Catalyzed Ortho C-H Hydroxylation : A study highlighted the use of palladium catalysis for the ortho C-H hydroxylation of benzaldehydes, including derivatives similar to 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde, using a transient directing group. This research points to the potential for selective functionalization of aromatic aldehydes, a critical step in the synthesis of complex organic molecules (Chen et al., 2017).

Safety And Hazards

The compound has a GHS07 pictogram, with a signal word "Warning" . It’s important to handle this compound with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-10-2-1-3-13(9(10)7-17)18-8-4-5-12(16)11(15)6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPOXQILPQLYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)OC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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